(2,4-Dimethoxyphenyl)(furan-2-yl)methanol
CAS No.:
Cat. No.: VC13395502
Molecular Formula: C13H14O4
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14O4 |
|---|---|
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | (2,4-dimethoxyphenyl)-(furan-2-yl)methanol |
| Standard InChI | InChI=1S/C13H14O4/c1-15-9-5-6-10(12(8-9)16-2)13(14)11-4-3-7-17-11/h3-8,13-14H,1-2H3 |
| Standard InChI Key | KSUGKRREPCFIFY-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(C2=CC=CO2)O)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C(C2=CC=CO2)O)OC |
Introduction
Chemical Structure and Identification
The molecular formula of (2,4-dimethoxyphenyl)(furan-2-yl)methanol is C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol. Its IUPAC name is (2,4-dimethoxyphenyl)-(furan-2-yl)methanol, and its structure consists of a central methanol group bonded to a 2,4-dimethoxyphenyl aromatic ring and a furan heterocycle (Figure 1) . Key spectral identifiers include:
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¹H-NMR: Signals at δ 3.72 ppm (methoxy groups) and δ 5.13 ppm (methanol proton) .
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¹³C-NMR: Peaks corresponding to aromatic carbons (δ 110–150 ppm) and methoxy carbons (δ 55–56 ppm) .
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IR: Absorption bands at ~3400 cm⁻¹ (O–H stretch) and ~1600 cm⁻¹ (C=C aromatic) .
| Property | Value | Source |
|---|---|---|
| CAS No. | 1284242-74-5 | |
| Molecular Formula | C₁₃H₁₄O₄ | |
| Molecular Weight | 234.25 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
Synthesis and Reaction Pathways
The synthesis of (2,4-dimethoxyphenyl)(furan-2-yl)methanol typically involves multistep organic reactions, often starting from commercially available precursors:
Byproducts and Challenges
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Oxidation: The methanol group may oxidize to a ketone under strong oxidizing conditions .
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Demethylation: Acidic conditions can remove methoxy groups, necessitating mild reaction parameters .
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar organic solvents (ethanol, DMSO) but insoluble in water .
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Stability: Stable at room temperature but sensitive to prolonged UV exposure .
Spectroscopic Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H-NMR (400 MHz) | δ 6.58 (furan H), δ 3.87 (OCH₃) | |
| ¹³C-NMR (100 MHz) | δ 152.9 (C=O), δ 56.1 (OCH₃) | |
| IR | 3400 cm⁻¹ (O–H), 1600 cm⁻¹ (C=C) |
Applications in Medicinal Chemistry
Drug Intermediate
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Used in synthesizing tetrahydroisoquinoline derivatives with antiarrhythmic and anti-inflammatory properties .
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Serves as a precursor for N-acylated THQs targeting neurodegenerative diseases .
Material Science
| Hazard Category | Details | Source |
|---|---|---|
| Skin Irritation | Causes redness and itching | |
| Eye Damage | Severe irritation upon contact | |
| Respiratory Risk | May irritate lungs |
Precautionary Measures:
Future Research Directions
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Biological Screening: Evaluate antiviral and antiparasitic activities.
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Structure-Activity Relationships (SAR): Modify methoxy and furan groups to enhance potency.
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Formulation Studies: Develop nanoparticle-based delivery systems for improved bioavailability.
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